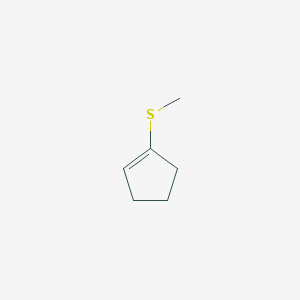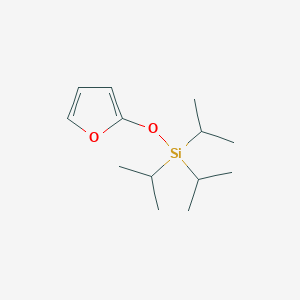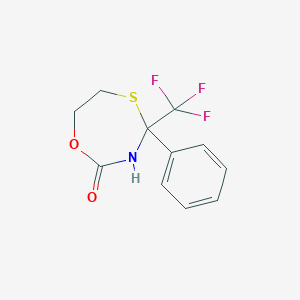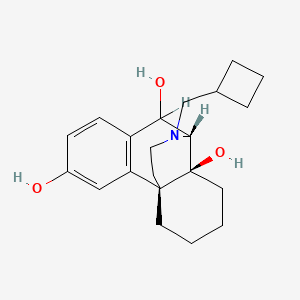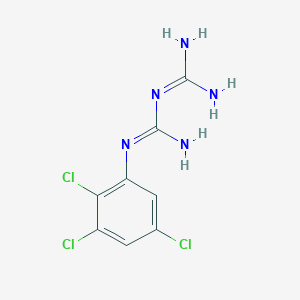
Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- is a chemical compound with the molecular formula C8H8Cl3N5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- typically involves the reaction of 2,3,5-trichloroaniline with cyanamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Nucleophiles like amines, thiols; conditionssolvent like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Imidodicarbonimidic diamide, N-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of the trichlorophenyl group.
Imidodicarbonic diamide: A simpler structure without the trichlorophenyl group.
Uniqueness
Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Propiedades
Número CAS |
159733-96-7 |
|---|---|
Fórmula molecular |
C8H8Cl3N5 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-(2,3,5-trichlorophenyl)guanidine |
InChI |
InChI=1S/C8H8Cl3N5/c9-3-1-4(10)6(11)5(2-3)15-8(14)16-7(12)13/h1-2H,(H6,12,13,14,15,16) |
Clave InChI |
QXJQZVPYWIFFDN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N=C(N)N=C(N)N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


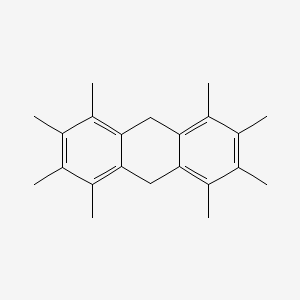
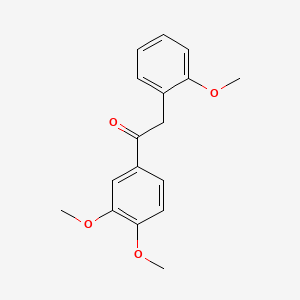
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
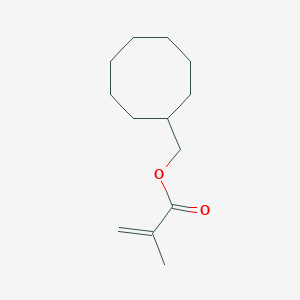
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)
stannane](/img/structure/B12550768.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
